2,3-Dimethylbut-2-enoic acid
Overview
Description
2,3-Dimethylbut-2-enoic acid: is an organic compound with the molecular formula C6H10O2 trimethyl acrylic acid . This compound is characterized by its double bond and two methyl groups attached to the second and third carbon atoms of the butenoic acid chain .
Scientific Research Applications
2,3-Dimethylbut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in drug development and as a metabolite in the synthesis of pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbut-2-enoic acid can be synthesized through various methods. One common method involves the reaction of acetone with isoprene in the presence of a strong acid catalyst, followed by oxidation to form the desired acid . Another method includes the reaction of ethyl 3-hydroxy-2,2-dimethylbutanoate with carbon dioxide under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetone and isoprene as starting materials. The reaction is typically carried out in a controlled environment with specific temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated acids or alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or other substituents can be added.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Halogens like bromine or chlorine can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids or alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it can inhibit metallo-β-lactamase enzymes , which are responsible for antibiotic resistance in bacteria . The compound’s double bond and methyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2,2-Dimethylbut-3-enoic acid
- 2-Methylbut-3-enoic acid
- 3-Butenoic acid, 2,2-dimethyl-
Comparison: 2,3-Dimethylbut-2-enoic acid is unique due to its specific structure, which includes a double bond and two methyl groups at the second and third carbon atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 2,2-Dimethylbut-3-enoic acid has a different arrangement of methyl groups, affecting its reactivity and applications .
Properties
IUPAC Name |
2,3-dimethylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXOELSVPTZZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336658 | |
Record name | 2,3-dimethylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-97-6 | |
Record name | 2,3-dimethylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbut-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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